5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate aminopyrazoles with β-enaminones under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-assisted synthesis suggests potential for industrial applications, given the high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-amino position.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Its photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Interactions: The compound’s ability to interact with various biological macromolecules makes it a valuable tool for studying intracellular processes and molecular sensing.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its interaction with receptors can modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Uniqueness
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-6(12-4)3-5(11)13-14/h1-3H,(H2,11,13) |
InChI Key |
ZXDXANAASRZYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.